molecular formula C16H13ClN2O3S2 B2767009 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-09-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2767009
CAS No.: 896270-09-0
M. Wt: 380.86
InChI Key: YJZJILZUOFCYGN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The structure integrates a 5-chloro-4-methylbenzothiazole moiety linked via an amide bond to a 2-(methylsulfonyl)benzene group. Benzothiazole derivatives are the subject of extensive research due to their diverse pharmacological profiles. Scientific literature has documented related benzothiazole and benzamide structures exhibiting a range of biological activities, underscoring the research value of this heterocyclic system . The presence of distinct substituents, including the chloro, methyl, and methylsulfonyl groups, makes this compound a potentially valuable intermediate or building block for chemical synthesis. Researchers can utilize it in the development of novel compounds, for screening in biological assays, or as a standard in analytical studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-11(17)7-8-12-14(9)18-16(23-12)19-15(20)10-5-3-4-6-13(10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZJILZUOFCYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the Benzamide Moiety: The benzo[d]thiazole intermediate is then reacted with 2-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution of the chlorine atom can lead to various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential anticancer properties through various in vitro studies. It has demonstrated significant inhibitory effects on the proliferation of several cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)

Mechanisms of Action :

  • Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells, activating caspase pathways crucial for programmed cell death.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
  • Migration Inhibition : Scratch wound healing assays reveal that this compound effectively reduces cell migration, indicating potential in preventing metastasis.

Anti-inflammatory Effects

In addition to its anticancer properties, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown promising anti-inflammatory effects:

  • Cytokine Modulation : Studies have demonstrated that the compound can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7), suggesting its utility in treating inflammatory conditions.

Western Blot Analysis :
Protein expression studies indicate that the compound inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Data Summary

The following table summarizes the biological activities observed with this compound:

Biological ActivityObservations
Cell Proliferation InhibitionSignificant inhibition in A431 and A549 cell lines
Apoptosis InductionIncreased caspase activity; flow cytometry results confirm apoptosis
Cell Cycle ArrestG0/G1 phase arrest observed
Migration InhibitionReduced migration in scratch assays
Cytokine ModulationDecreased IL-6 and TNF-α levels in RAW264.7 cells

Case Studies

Recent studies have synthesized various derivatives of benzothiazole, including this compound, and evaluated their biological activities. Key findings include:

  • Compound Efficacy : Among synthesized compounds, this specific derivative exhibited superior anticancer activity compared to others tested.
  • ADMET Profiling : Preliminary absorption, distribution, metabolism, excretion, and toxicity studies suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Structural Variations :

N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS: 862807-31-6): Differs in the sulfonamide substituent on the benzamide ring (dimethylsulfamoyl [-SO₂N(CH₃)₂] at position 4 vs. methylsulfonyl [-SO₂CH₃] at position 2).

N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 868230-85-7):

  • Substitutes the methylsulfonyl group with a methoxy (-OCH₃) group at position 2.
  • The methoxy group is less electron-withdrawing than methylsulfonyl, which may reduce polarity and alter metabolic stability .

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r): Features a chloro substituent at position 4 of the benzamide ring.

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(trifluoromethyl)benzamide (3s) :

  • Contains a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
  • The -CF₃ group improves metabolic stability and may enhance binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties
Compound Substituent (Benzamide Position) Melting Point (°C) Solubility (Predicted)
Target Compound -SO₂CH₃ (2) Not reported Moderate (polar)
4-(N,N-Dimethylsulfamoyl) derivative -SO₂N(CH₃)₂ (4) Not reported High (due to -NH)
2-Methoxy derivative -OCH₃ (2) Not reported Low (non-polar)
3r (4-chloro) -Cl (4) 148–151 Low
3s (4-CF₃) -CF₃ (4) 138–142 Very low

Notes:

  • The methylsulfonyl group in the target compound offers intermediate polarity, balancing solubility and lipophilicity.
  • Melting points from suggest that electron-withdrawing groups (e.g., -Cl, -CF₃) correlate with higher melting points due to increased crystal lattice stability .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the sulfonyl and benzamide functionalities. The general synthetic pathway includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of 2-aminobenzothiazole with appropriate acyl chlorides.
  • Sulfonylation : The introduction of the methylsulfonyl group is achieved through a nucleophilic substitution reaction.
  • Benzamide Formation : Finally, the benzamide structure is completed by reacting the thiazole derivative with benzoyl chloride.

2.1 Antitumor Activity

Several studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15 ± 3Induces apoptosis
Compound BA549 (lung cancer)20 ± 5Inhibits cell proliferation
This compoundHeLa (cervical cancer)TBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

2.2 Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. Research indicates that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosaTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
  • Antimicrobial Mechanism : The structural properties of thiazoles allow them to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a thiazole derivative similar to this compound on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis.

Case Study 2: Antimicrobial Properties

In another study, researchers tested various thiazole derivatives against common pathogens. The results indicated that compounds with similar structures exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Q. Optimization strategies :

  • Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Use inert atmospheres (N₂/Ar) for oxygen-sensitive intermediates .

Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Basic
A multi-technique approach ensures structural validation:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methylsulfonyl at δ ~3.2 ppm for 1H; carbonyl at ~165 ppm for 13C) .
  • IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) stretches .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄ClN₂O₃S₂: 397.01) .
  • TLC : Monitors purity during synthesis (Rf ~0.5 in ethyl acetate/hexane) .

What preliminary biological screening approaches are suitable for assessing its therapeutic potential?

Basic
Initial screening should focus on:

  • Enzyme inhibition assays : Test PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, a target in anaerobic pathogens .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Advanced
Methodology :

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., ethyl vs. methyl) or halogen substitutions (Br vs. Cl) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational docking : Map interactions with targets (e.g., PFOR active site) using AutoDock/Vina .

Q. Example SAR Table :

Compound VariantKey ModificationBioactivity Trend
Methylsulfonyl (parent)ReferenceBaseline activity
EthylsulfonylIncreased hydrophobicityEnhanced membrane permeability
5-Bromo substitutionLarger halogenHigher antimicrobial potency

What strategies address contradictions in biological activity data across different studies?

Advanced
Resolve discrepancies via:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines) .
  • Purity validation : Confirm compound integrity with HPLC (>95% purity) and HRMS .
  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., PFOR) with cellular viability assays .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock to model interactions with PFOR or kinase domains (PDB: 1RZL) .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .
  • Validation : Mutagenesis (e.g., Ala-scanning) or SPR to measure binding affinity (KD) .

How to evaluate stability under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .
  • Thermal stability : Heat at 40–60°C for 24h; quantify intact compound using LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and assess photodegradation products .

What catalytic systems improve synthetic yield and selectivity?

Q. Advanced

  • Rh-catalyzed C-H activation : Enhances regioselectivity in thiazole functionalization .
  • Coupling agents : EDCl/HOBt for efficient amide bond formation without racemization .
  • Solvent optimization : DMF or THF improves reaction rates for sulfonylation steps .

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingPyridine, 25°C, 12h65–75
PurificationSilica gel (CH₂Cl₂:MeOH 95:5)85–90
RecrystallizationMethanol, −20°C70

Q. Table 2: Biological Activity of Analogues

CompoundModificationIC₅₀ (μM)Target
Parent compoundNone12.3PFOR enzyme
5-Bromo analogueBr at position 58.7PFOR enzyme
Ethylsulfonyl variantCH₂CH₃ instead of CH₃10.1Cancer cell line

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